![molecular formula C45H65N13O8 B1674352 (2S)-N-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(2-methylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]-4-methyl-2-(methylamino)pentanamide CAS No. 124001-41-8](/img/structure/B1674352.png)

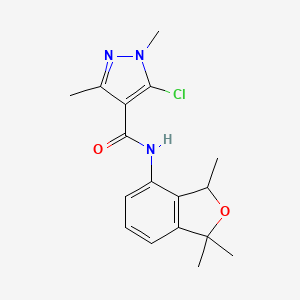

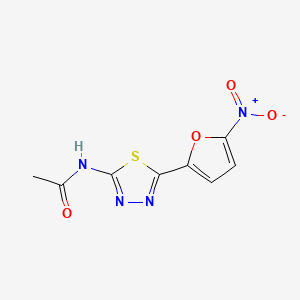

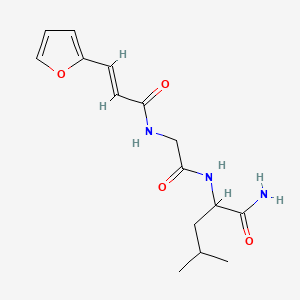

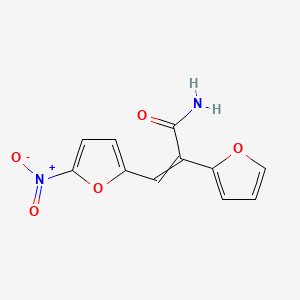

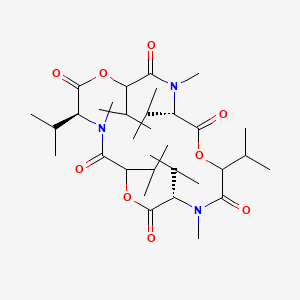

(2S)-N-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(2-methylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]-4-methyl-2-(methylamino)pentanamide

Vue d'ensemble

Description

Bombesin is a peptide, originally isolated from the skin of the European fire-bellied toad, with pressor and sympathoexcitatory activity. Its three receptors are distributed throughout the central and peripheral nervous system and are involved in gastric acid secretion, emotional response, temperature control, learning, and memory. Neuromedin B and gastrin-releasing peptide (GRP) are mammalian homologs of bombesin. ICI 216140 is a GRP/bombesin receptor 2 antagonist (IC50 = 2 nM in vitro). At 2 mg/kg, it can reduce bombesin-stimulated pancreatic amylase secretion in rats. At 1 mM, it has been shown to attenuate bombesin-stimulated increases in blood pressure in rats.

ICI 216,140 is an effective antagonist of the bombesin/gastrin releasing peptide.

ICI 216140 is a GRP/bombesin receptor 2 antagonist (IC50 = 2 nM in vitro). At 2 mg/kg, it can reduce bombesin-stimulated pancreatic amylase secretion in rats. At 1 mM, it has been shown to attenuate bombesin-stimulated increases in blood pressure in rats. Bombesin is a peptide, originally isolated from the skin of the European fire-bellied toad, with pressor and sympathoexcitatory activity. Its three receptors are distributed throughout the central and peripheral nervous system and are involved in gastric acid secretion, emotional response, temperature control, learning, and memory. Neuromedin B and gastrin-releasing peptide (GRP) are mammalian homologs of bombesin.

Applications De Recherche Scientifique

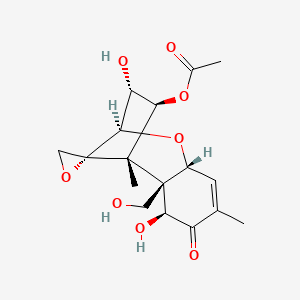

Development of Second-Generation Indole-Based Dynamin GTPase Inhibitors

Researchers have focused on the development of indole-based compounds as inhibitors of dynamin GTPase, a critical enzyme involved in the clathrin-mediated endocytosis pathway. Indole compounds with modifications, such as the introduction of a tertiary dimethylamino-propyl moiety, have shown increased potency and selectivity, demonstrating significant potential for therapeutic applications in diseases related to endocytosis dysfunction (Gordon et al., 2013).

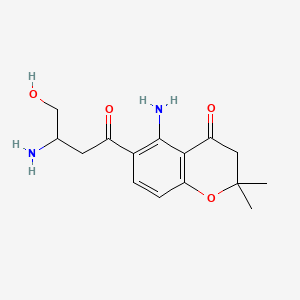

Imidazole Analogues as Anti-Candida Agents

Imidazole analogues have been identified as potent anti-Candida agents, with some derivatives showing superior activity compared to existing antifungal agents. These compounds represent a novel class of antifungals with potential applications in treating fungal infections (Silvestri et al., 2004).

Ionic Liquid-Based Polymers

Research into imidazolium-based ionic liquid (IL) monomers has led to the development of double hydrophilic block copolymers (DHBCs). These polymers exhibit unique ionic responsiveness and have potential applications in various fields, including materials science and bioengineering (Vijayakrishna et al., 2008).

Antimicrobial Activity of Pyrazole and Imidazole Derivatives

A series of pyrazole and imidazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds provide insights into the development of new antimicrobial agents, addressing the need for novel therapeutics against resistant microbial strains (Idhayadhulla et al., 2012).

Synthesis and Evaluation of Amino Acid-Based Corrosion Inhibitors

Amino acid-based imidazolium zwitterions have been synthesized and studied for their corrosion inhibition efficiency on mild steel. These compounds represent an environmentally friendly alternative for corrosion protection in industrial applications (Srivastava et al., 2017).

Propriétés

Numéro CAS |

124001-41-8 |

|---|---|

Nom du produit |

(2S)-N-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(2-methylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]-4-methyl-2-(methylamino)pentanamide |

Formule moléculaire |

C45H65N13O8 |

Poids moléculaire |

916.1 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(2-methylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]-4-methyl-2-(methylamino)pentanamide |

InChI |

InChI=1S/C45H65N13O8/c1-23(2)14-33(46-9)41(62)58-44(65)36(17-30-20-48-22-51-30)55-39(60)26(7)53-45(66)37(24(3)4)57-40(61)27(8)52-42(63)34(15-28-18-49-32-13-11-10-12-31(28)32)56-43(64)35(54-38(59)25(5)6)16-29-19-47-21-50-29/h10-13,18-27,33-37,46,49H,14-17H2,1-9H3,(H,47,50)(H,48,51)(H,52,63)(H,53,66)(H,54,59)(H,55,60)(H,56,64)(H,57,61)(H,58,62,65)/t26-,27+,33+,34+,35+,36+,37+/m1/s1 |

Clé InChI |

PPGUWGIPRTYEBI-QHOQUQLNSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)NC(=O)[C@H](CC(C)C)NC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C(C)C |

SMILES |

CC(C)CC(C(=O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)C)NC |

SMILES canonique |

CC(C)CC(C(=O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)C)NC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ici 216140; Ici-216140; Ici216140; m216140; m 216140; m-216140; N-Isobutyryl-his-trp-ala-val-ala-his-leu-nhme; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.